

Application Notes and Protocols for TTC Assay in Determining Bacterial Viability

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Compound of Interest

Compound Name: Triphenyltetrazolium

Cat. No.: B181601

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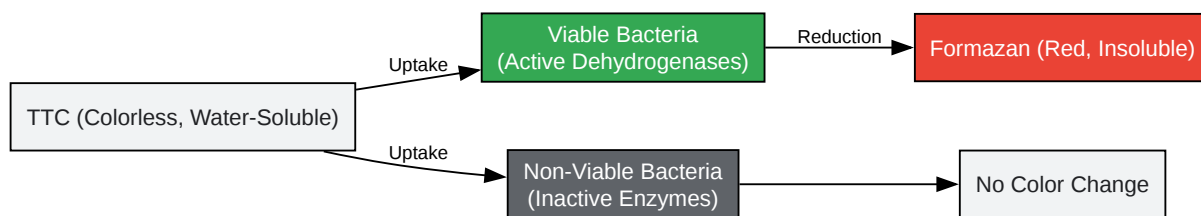
Authored for: Researchers, Scientists, and Drug Development Professionals

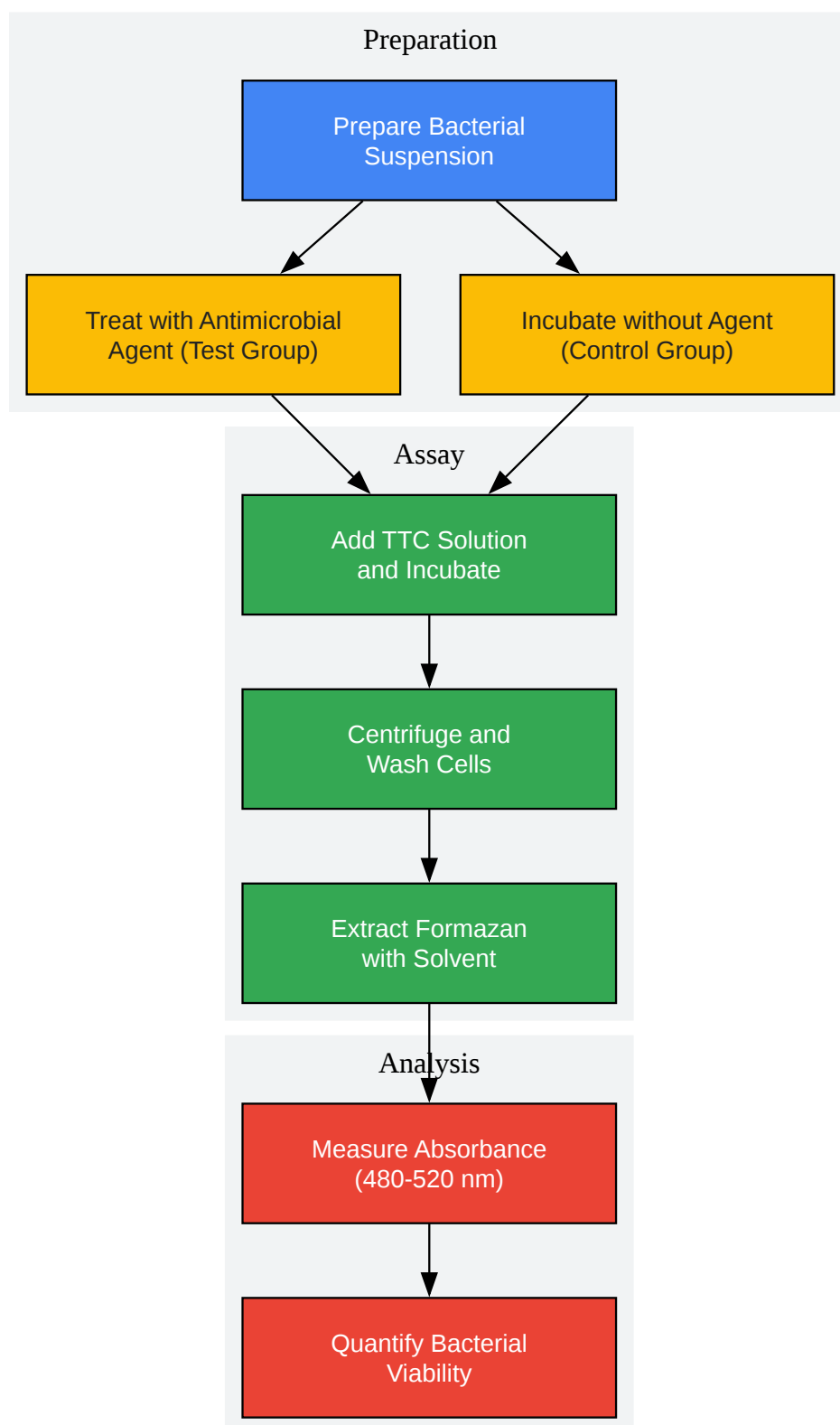
Introduction

The 2,3,5-**Triphenyltetrazolium** Chloride (TTC) assay is a widely used, simple, and cost-effective colorimetric method to determine bacterial viability. This assay is predicated on the ability of metabolically active bacteria to reduce the water-soluble and colorless TTC to a water-insoluble red formazan.[1][2][3] This reduction is primarily mediated by dehydrogenase enzymes active in the bacterial respiratory chain.[3][4] The intensity of the red color produced is directly proportional to the number of viable, metabolically active bacteria, providing a quantitative measure of cell viability.[5][6] These application notes provide a detailed protocol for performing the TTC assay, presenting data, and interpreting results for assessing bacterial viability in response to antimicrobial agents or other experimental conditions.

Principle of the TTC Assay

The core of the TTC assay lies in the enzymatic conversion of TTC. Viable bacterial cells with an active electron transport chain possess dehydrogenase enzymes that cleave the tetrazolium ring of TTC, resulting in the formation of 1,3,5-triphenylformazan (TPF), a red, insoluble compound.[1][3][4] Non-viable cells with compromised metabolic activity are unable to perform this conversion, and thus no color change is observed. The amount of formazan produced can be quantified spectrophotometrically after its extraction from the bacterial cells using an organic solvent.[1][2]





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